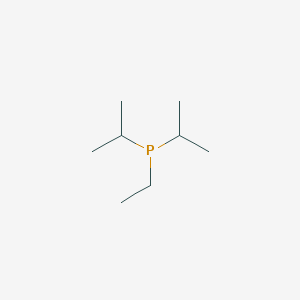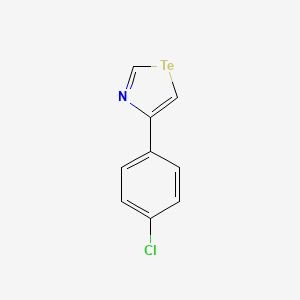
4-(4-Chlorophenyl)-1,3-tellurazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1,3-tellurazole is an organotellurium compound characterized by the presence of a tellurium atom within a heterocyclic ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,3-tellurazole typically involves the reaction of 4-chlorophenylhydrazine with tellurium tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as ethanol or acetonitrile. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-1,3-tellurazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tellurium compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include tellurium dioxide derivatives, reduced tellurium compounds, and substituted chlorophenyl derivatives .
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-1,3-tellurazole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-1,3-tellurazole involves its interaction with cellular components at the molecular level. The compound can interact with proteins and enzymes, potentially inhibiting their activity. It may also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylhydrazine: A precursor in the synthesis of 4-(4-Chlorophenyl)-1,3-tellurazole.
4-Chlorophenylacetylene: Another chlorophenyl derivative with different chemical properties.
Thiazoles: Compounds with a similar heterocyclic structure but containing sulfur instead of tellurium.
Uniqueness
This compound is unique due to the presence of tellurium, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
114750-17-3 |
|---|---|
Formule moléculaire |
C9H6ClNTe |
Poids moléculaire |
291.2 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1,3-tellurazole |
InChI |
InChI=1S/C9H6ClNTe/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H |
Clé InChI |
NTCLGLWGLDKLKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C[Te]C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)
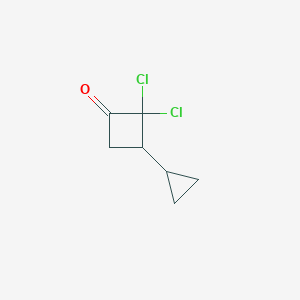
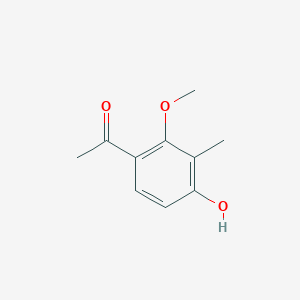

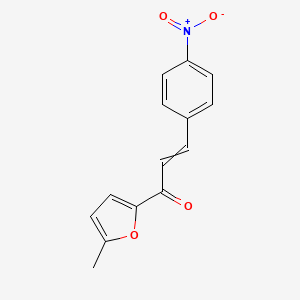
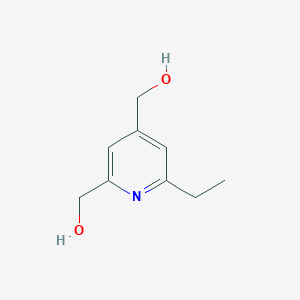

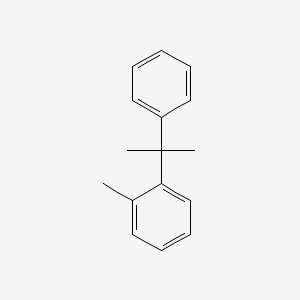
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
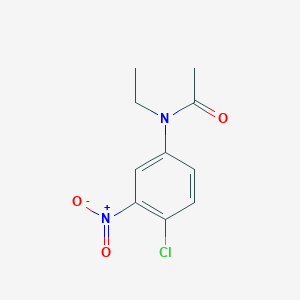
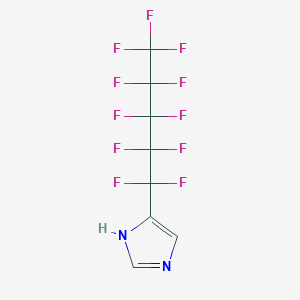
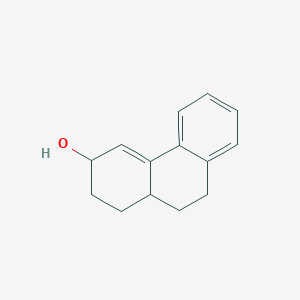
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
